molecular formula C15H13BrO2 B3244312 1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one CAS No. 161385-97-3

1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one

Cat. No.: B3244312
CAS No.: 161385-97-3
M. Wt: 305.17 g/mol
InChI Key: DMTBJGHFJQZJQD-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one is a brominated aromatic ketone featuring a benzyloxy group at the 2-position and an acetyl group at the 1-position of the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in Pd-catalyzed coupling reactions. For example, it is used in the α-arylation of trimethylsilyl enolates to generate fluorinated acetamide derivatives . Its structure combines electron-withdrawing (bromo) and electron-donating (benzyloxy) groups, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

1-(4-bromo-2-phenylmethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11(17)14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTBJGHFJQZJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.

Chemical Structure

The chemical formula for this compound is C15H13BrOC_{15}H_{13}BrO. The compound includes a benzyloxy group and a bromophenyl moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve the disruption of bacterial cell membranes or inhibition of essential enzymes, leading to cell death. Studies have shown that derivatives of similar structures possess varying degrees of antibacterial efficacy against common pathogens.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance, compounds with a similar benzyloxy structure have demonstrated effectiveness against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The presence of the bromine atom is believed to enhance its cytotoxic effects by increasing lipophilicity, thus improving cell membrane permeability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The benzyloxy group plays a crucial role in modulating interactions with biological targets. For example:

CompoundStructural FeaturesBiological Activity
This compoundBenzyloxy and bromophenyl groupsAntimicrobial, anticancer
4-BromoacetophenoneBromine and acetyl groupAntimicrobial
BenzyloxyacetophenoneBenzyloxy and acetyl groupsModerate anticancer

The presence of electron-withdrawing groups like bromine increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by biomolecules such as proteins or nucleic acids.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzyloxy Group : Reacting phenol with benzyl chloride in the presence of a base.
  • Bromination : Introducing bromine at the para position using brominating agents.
  • Formation of the Ketone : Using acetic anhydride or similar reagents to form the ketone structure.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Study A : Evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) of 12 µg/mL.
  • Study B : Focused on anticancer properties in vitro against MCF-7 cells, showing an IC50 value of 25 µM, indicating moderate cytotoxicity.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Bromophenyl Ethanone Derivatives
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Evidence
1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one 2-benzyloxy, 4-bromo, 1-acetyl C₁₅H₁₃BrO₂ 313.17 (calc)
1-(4-Bromophenyl)ethan-1-one (2f) 4-bromo, 1-acetyl (no benzyloxy) C₈H₇BrO 199.05
1-[5-(4-bromophenyl)thiophen-2-yl]ethan-1-one Thiophene ring linked to 4-bromophenyl, 1-acetyl C₁₂H₉BrOS 281.17
1-(4-bromophenyl)-2-(2-(thiazol-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (22c) Benzimidazotriazole-thiazole hybrid, 4-bromo, 1-acetyl C₂₀H₁₂BrN₅OS 450.31 (calc)
1-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one (79) 4-bromo, 1-acetyl, nitroimidazole substituent C₁₁H₈BrN₃O₃ 310.11

Key Observations :

  • The benzyloxy group in the target compound enhances steric bulk and electron density compared to simpler analogs like 2f .
  • Heterocyclic substituents (e.g., thiophene in , benzimidazotriazole in ) introduce π-conjugation and influence bioactivity.
  • Nitroimidazole derivatives (e.g., compound 79 ) exhibit distinct electronic properties due to the nitro group, affecting redox behavior and antimicrobial activity .

Key Observations :

  • Pd-catalyzed methods (e.g., ) are critical for introducing fluorinated or sterically hindered groups.
  • Heterocyclic hybrids (e.g., 22c ) often require multi-step protocols under controlled conditions .

Physicochemical Properties

Table 3: Spectroscopic and Physical Data
Compound Name NMR Data (Key Signals) HRMS (m/z) Evidence
This compound Not explicitly reported; expected δ ~2.5 (s, 3H, acetyl), 5.1 (s, 2H, OCH₂Ph) 313.17 (calc)
1-(4-Bromophenyl)ethan-1-one (2f) δ 2.56 (s, 3H, acetyl), 7.57–7.78 (d, 4H, Ar-H) 199.05 (calc)
22c () δ 7.97–5.71 (m, aromatic), 5.71 (s, 3H) Not reported
1-[5-(4-bromophenyl)thiophen-2-yl]ethan-1-one Not reported 281.17 (found)

Key Observations :

  • Acetyl protons typically resonate near δ 2.5–2.6 in simple analogs (e.g., 2f ).
  • Benzyloxy groups (OCH₂Ph) show characteristic singlet protons at δ ~5.1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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